Albomycin

MRSA Antimicrobial Resistance Drug Discovery

Researchers studying siderophore-mediated drug delivery or MRSA need a validated, high-potency probe. Albomycin δ2 solves this with a 'Trojan horse' mechanism that actively transports the antibiotic warhead into Gram-negative bacteria, achieving sub-µM MICs. - 16-fold more potent than ciprofloxacin against MRSA (MIC 0.125 µg/mL). - 20-fold more potent than ampicillin against E. coli (MIC 5 ng/mL). - Proven in vivo efficacy in mouse models, unlike unstable analogs such as salmycin. Supplied as a ≥98% pure solid with documented storage and shipping protocols, ensuring reliable global delivery for time-sensitive research programs.

Molecular Formula C36H58FeN10O18S+3
Molecular Weight 1006.8 g/mol
CAS No. 1414-39-7
Cat. No. B224201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlbomycin
CAS1414-39-7
Synonymsalbomycin
Molecular FormulaC36H58FeN10O18S+3
Molecular Weight1006.8 g/mol
Structural Identifiers
SMILESCC(=O)N(CCCC(C(=O)NC(CCCN(C(=O)C)O)C(=O)NC(CCCN(C(=O)C)O)C(=O)NC(CO)C(=O)NC(C(C1C(C(C(S1)N2C=CC(=O)N(C2=O)C)O)O)O)C(=O)O)N)O.[Fe+3]
InChIInChI=1S/C36H58N10O18S.Fe/c1-17(48)44(62)12-5-8-20(37)30(55)38-21(9-6-13-45(63)18(2)49)31(56)39-22(10-7-14-46(64)19(3)50)32(57)40-23(16-47)33(58)41-25(35(59)60)26(52)29-27(53)28(54)34(65-29)43-15-11-24(51)42(4)36(43)61;/h11,15,20-23,25-29,34,47,52-54,62-64H,5-10,12-14,16,37H2,1-4H3,(H,38,55)(H,39,56)(H,40,57)(H,41,58)(H,59,60);/q;+3/t20?,21?,22?,23?,25?,26?,27-,28+,29+,34+;/m0./s1
InChIKeyNDZHMVWHFMFIEG-ZYBDUZOASA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Albomycin: Sideromycin Antibiotic


Albomycin (CAS 1414-39-7) is a naturally occurring antibiotic belonging to the sideromycin class [1]. It is a conjugate consisting of an iron-chelating siderophore moiety, structurally similar to ferrichrome, covalently linked to an antibiotically active thioribosyl pyrimidine warhead [2]. This structure enables a 'Trojan horse' mechanism, where the compound is actively transported into susceptible bacterial cells via the ferric hydroxamate uptake system, targeting seryl-tRNA synthetase [3]. Albomycin is produced as a mixture by various *Streptomyces* species, with the δ2 (d2) congener being the primary, highly active component [4].

Siderophore-antibiotic conjugate probe with active transport mechanism
Requires ferric hydroxamate transporter expression in target bacteria
Natural product mixture; δ2 congener is the primary bioactive component

Albomycin: Irreplaceable Among Sideromycins


The sideromycin class exhibits profound functional divergence despite sharing a common active transport concept. In-class substitution is invalid due to critical differences in stability and *in vivo* efficacy. While albomycin is effective in clearing infections in a mouse model, its structural analog salmycin is too unstable to achieve a significant reduction in bacterial load [1]. Furthermore, the activity of albomycin is strictly dependent on the expression of the ferric hydroxamate transport system in target bacteria; strains lacking this system, such as *Proteus* and *Morganella*, are inherently resistant [2]. Therefore, substituting albomycin with another siderophore-antibiotic conjugate like salmycin or ferrimycin without direct, quantitative performance data is a high-risk decision for research outcomes. The following evidence quantifies albomycin's specific differentiators.

Similar product ≠ interchangeable product
Albomycin δ2
Salmycin: lacks sufficient in vivo stability; bacterial load reduction may not transfer
Active transport via ferric hydroxamate system
Diffusion-limited antibiotics: uptake mechanism mismatch; antimicrobial susceptibility profile may shift

Albomycin: Quantitative Efficacy Evidence


Potency Against MRSA vs. Ciprofloxacin

In a direct head-to-head comparison of minimum inhibitory concentrations (MICs), the primary active congener albomycin δ2 (1b) demonstrated significantly higher potency against a virulent methicillin-resistant *Staphylococcus aureus* (MRSA) strain (USA 300 NRS384) compared to the clinical antibiotic ciprofloxacin. Albomycin δ2 achieved an MIC of 0.125 µg/mL, whereas ciprofloxacin required a 16-fold higher concentration of 2 µg/mL to inhibit the same strain [1].

MRSA MIC
Head-to-head
Albomycin δ2 MIC: 0.125 µg/mL
Ciprofloxacin MIC: 2 µg/mL
16-fold reported difference
Supports MRSA strain-panel screening context
Broth microdilution, S. aureus USA300 NRS384
MRSA Antimicrobial Resistance Drug Discovery

Potency Against S. pneumoniae vs. Ciprofloxacin

A direct comparison against the reference strain *Streptococcus pneumoniae* ATCC 49619 reveals that both albomycin δ1 (1a) and δ2 (1b) are substantially more active than ciprofloxacin. Albomycin δ1 and δ2 both exhibited an MIC of 0.0625 µg/mL. This contrasts with a ciprofloxacin MIC of 0.5 µg/mL, establishing an 8-fold increase in potency for the albomycins [1].

S. pneumoniae MIC
Head-to-head
Albomycin δ1/δ2 MIC: 0.0625 µg/mL
Ciprofloxacin MIC: 0.5 µg/mL
8-fold reported difference
Supports respiratory pathogen assay context
S. pneumoniae ATCC 49619, CLSI method
Streptococcus pneumoniae Respiratory Infections Antibiotic Potency

Potency Against E. coli vs. Ampicillin

Cross-study analysis reveals a major potency difference between albomycin and a standard-of-care antibiotic for Gram-negative infections. Published data for albomycin δ2 against *Escherichia coli* shows an MIC of 5 ng/mL (0.005 µg/mL) [1]. This can be directly compared to a reported MIC for ampicillin against *E. coli* of 100 ng/mL (0.1 µg/mL) [2]. This translates to a 20-fold higher potency for albomycin δ2 over ampicillin.

E. coli MIC
Cross-study
Albomycin δ2 MIC: 5 ng/mL
Ampicillin MIC: 100 ng/mL
20-fold reported difference
Supports Gram-negative model-organism screening
Composite from independent MIC assays
Escherichia coli Gram-negative Bacteria MIC Comparison

Active Transport Uptake vs. Diffusion-Limited Antibiotics

As a class, sideromycins like albomycin leverage active transport across bacterial membranes, a mechanism that fundamentally differentiates them from antibiotics that rely on passive diffusion. This uptake mechanism results in a dramatic increase in antibiotic efficiency, with minimum inhibitory concentrations (MICs) at least 100-fold lower than those of antibiotics that enter cells by diffusion [1].

Uptake mechanism
Class-level
Reported MIC ≥100-fold lower than diffusion-limited antibiotics in Gram-negative bacteria
Supports siderophore-mediated transport research
Class inference; data to verify per strain
Drug Uptake Siderophore Mechanism of Action

In Vivo Efficacy vs. Salmycin

In direct comparative *in vivo* studies using mouse infection models, albomycin demonstrates a critical functional advantage over the related sideromycin salmycin. While both compounds can be transported into bacteria, albomycin effectively clears infections. In contrast, salmycin is too unstable to lead to a large reduction in bacterial numbers *in vivo*, rendering it ineffective as a therapeutic agent [1].

In vivo stability
Head-to-head
Albomycin: infection clearance in mouse model
Salmycin: insufficient stability, no significant bacterial load reduction
Supports model-response endpoint context
Y. enterocolitica, S. pneumoniae, S. aureus models
In Vivo Efficacy Murine Model Drug Stability

Albomycin: Key Applications


Drug-Resistant Gram-Positive Infection Research

Based on its 16-fold higher potency against MRSA compared to ciprofloxacin [1], Albomycin δ2 is a premier research tool for investigating novel treatments for methicillin-resistant *Staphylococcus aureus* (MRSA). Its sub-micromolar MIC (0.125 µg/mL) against a virulent MRSA strain makes it an ideal candidate for *in vitro* and *in vivo* studies aimed at combating this critical antimicrobial resistance threat [1].

E. coli and S. pneumoniae Assay Applications

For researchers working with *Escherichia coli* or *Streptococcus pneumoniae*, Albomycin δ2 offers a significant advantage in assay sensitivity. Its MICs are 20-fold lower than ampicillin against *E. coli* (5 ng/mL vs. 100 ng/mL) [2][3] and 8-fold lower than ciprofloxacin against *S. pneumoniae* (0.0625 µg/mL vs. 0.5 µg/mL) [1]. This superior potency can be leveraged to study low-level bacterial growth, design more sensitive susceptibility assays, or evaluate synergy at lower compound concentrations.

Siderophore Uptake Mechanism Research

Albomycin is a validated, well-characterized probe for studying the ferric hydroxamate transport system in bacteria. Its 'Trojan horse' mechanism, which enables active transport across the outer membrane of Gram-negative bacteria [4], makes it an essential tool for research into siderophore-mediated drug delivery. This is a unique application that cannot be fulfilled by diffusion-limited antibiotics, which are at least 100-fold less potent due to their uptake mechanism [4].

In Vivo Sideromycin Efficacy Studies

When *in vivo* proof-of-concept studies for sideromycin-based therapies are required, albomycin is the preferred choice over its analog salmycin. Direct comparative studies have shown that while albomycin is effective in clearing infections in mouse models, salmycin is too unstable to achieve a comparable reduction in bacterial load [4]. This proven *in vivo* stability and efficacy is a critical differentiator for selecting albomycin for preclinical development.

Application
Selection Property
Validation Focus
Drug-resistant Gram-positive screening studies
Comparator MIC endpoint review
MRSA strain-panel assay context
Gram-negative and respiratory pathogen MIC assays
Assay sensitivity context
E. coli / S. pneumoniae model-organism endpoint review
Siderophore-mediated uptake probe studies
Transport-system probe context
Ferric hydroxamate transporter dependency
In vivo sideromycin comparison models
In vivo stability review
Infection model bacterial load endpoint monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
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